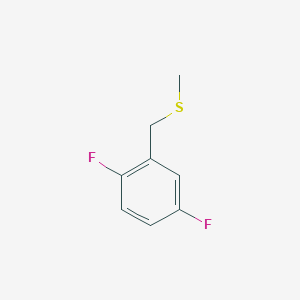

2,5-Difluorobenzyl methyl sulfide

Description

Properties

IUPAC Name |

1,4-difluoro-2-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYXUYJBVDSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Substrate Preparation :

-

2,5-Difluorobenzyl chloride is synthesized via radical chlorination of 2,5-difluorotoluene using gaseous chlorine under controlled conditions. This step is critical, as regioselectivity ensures the correct positioning of fluorine and chlorine substituents.

-

Chlorination typically occurs at the benzylic position due to the stability of the resulting radical intermediate.

-

-

Thiolation Step :

-

In a polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)), 2,5-difluorobenzyl chloride reacts with sodium methanethiolate at 50–80°C for 4–6 hours.

-

The reaction follows an Sₙ2 mechanism , where the thiolate ion displaces the chloride, yielding the sulfide and NaCl as a byproduct.

-

Optimization Insights :

-

Solvent Choice : DMF enhances reaction rates due to its high polarity, but THF offers easier post-reaction purification.

-

Base Compatibility : Alkali metal carbonates (e.g., K₂CO₃) minimize side reactions such as hydrolysis of the benzyl chloride.

One-Pot Synthesis via LiOH-Mediated Coupling

An alternative method, adapted from decarboxylative coupling strategies, employs lithium hydroxide (LiOH) to facilitate the reaction between 2,5-difluorobenzyl halides and methyl mercaptan in a mixed ethanol-water solvent system.

Key Steps and Parameters

-

Reagent Mixing :

-

Reaction Monitoring :

-

Progress is tracked via thin-layer chromatography (TLC) or gas chromatography (GC), with typical completion within 2–3 hours at room temperature.

-

Advantages :

-

Avoids the need for pre-formed thiolate salts, simplifying the procedure.

-

Yields range from 65–78%, depending on the halogen reactivity (bromide > chloride).

Comparative Analysis of Synthetic Routes

| Method | Substrate | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 2,5-Difluorobenzyl chloride | DMF | CH₃SNa | 80 | 82–88 | |

| LiOH-Mediated Coupling | 2,5-Difluorobenzyl bromide | Ethanol-H₂O | LiOH | 25 | 65–78 |

Critical Observations :

-

The nucleophilic substitution route offers higher yields but requires stringent moisture control.

-

The LiOH-mediated method is operationally simpler but less efficient for chloride substrates.

Scientific Research Applications

2,5-Difluorobenzyl methyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Difluorobenzyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzyl Derivatives

(a) 2,5-Difluorobenzyl Bromide

- Structure : C7H5BrF2 (MW: 207.02 g/mol)

- Key Differences : Replaces the methyl sulfide group with a bromine atom, making it a reactive intermediate in alkylation reactions.

- Applications : Used in synthesizing pharmaceuticals and agrochemicals due to its high reactivity in nucleophilic substitutions. Its bromide group offers superior leaving-group capability compared to chlorides .

(b) 2,4-Difluorobenzyl Chloride

- Structure : C7H5ClF2 (MW: 162.56 g/mol)

- Key Differences : Fluorine atoms at the 2- and 4-positions alter steric and electronic effects, reducing reactivity compared to the 2,5-difluoro isomer.

- Applications : A precursor in synthesizing antifungal agents and liquid crystals .

Data Table 1: Halogenated Benzyl Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Profile |

|---|---|---|---|---|

| 2,5-Difluorobenzyl methyl sulfide | C8H8F2S | ~178.21 (estimated) | Methyl sulfide | Moderate nucleophilicity |

| 2,5-Difluorobenzyl bromide | C7H5BrF2 | 207.02 | Bromide | High reactivity in SN2 |

| 2,4-Difluorobenzyl chloride | C7H5ClF2 | 162.56 | Chloride | Moderate reactivity |

Sulfur-Containing Analogues

(a) (3,5-Difluorophenyl)methanesulfonyl Chloride

- Structure : C7H5ClF2O2S (MW: 226.63 g/mol)

- Key Differences : Sulfonyl chloride group (-SO2Cl) replaces the methyl sulfide, increasing oxidation state and electrophilicity.

- Applications : Used in peptide synthesis and as a sulfonating agent .

(b) 2,5-Difluorobenzyl Methyl Sulfone

- Structure : C8H8F2O2S (MW: 206.21 g/mol)

- Key Differences : Oxidation of the sulfide to a sulfone (-SO2CH3) enhances polarity and stability.

- Applications: Potential use in agrochemicals due to improved hydrolytic resistance .

Data Table 2: Sulfur-Containing Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Stability/Reactivity |

|---|---|---|---|---|

| This compound | C8H8F2S | ~178.21 | Sulfide (-S-) | Air-sensitive, moderate stability |

| 2,5-Difluorobenzyl methyl sulfone | C8H8F2O2S | 206.21 | Sulfone (-SO2-) | High thermal stability |

| (3,5-Difluorophenyl)methanesulfonyl chloride | C7H5ClF2O2S | 226.63 | Sulfonyl chloride | Highly reactive electrophile |

Pharmacologically Active Analogues

(a) TAK-385 (Relugolix)

- Structure : Contains a 2,6-difluorobenzyl group instead of 2,5-difluoro substitution.

- Key Differences : The 2,6-difluoro configuration reduces steric hindrance, improving binding to gonadotropin-releasing hormone (GnRH) receptors.

- Applications : Approved for endometriosis and prostate cancer due to superior in vivo stability and reduced cytochrome P450 inhibition compared to earlier analogs .

(b) Rufinamide

- Structure : Features a 2,6-difluorobenzyl group attached to a triazole carboxamide core.

- Key Differences : The triazole ring enhances CNS penetration, making it effective against seizures.

- Applications: Treats Lennox-Gastaut syndrome and partial-onset seizures .

Key Research Findings

Synthetic Utility : this compound’s fluorine atoms direct electrophilic substitutions to the 4-position, enabling regioselective synthesis of complex molecules .

Biological Activity : Fluorine substitution at the 2,5-positions in benzyl derivatives enhances metabolic stability in vivo, as seen in TAK-385’s reduced cytochrome P450 inhibition .

Thermal Stability : Sulfone derivatives (e.g., 2,5-difluorobenzyl methyl sulfone) exhibit greater thermal stability than sulfides, making them suitable for high-temperature industrial processes .

Biological Activity

2,5-Difluorobenzyl methyl sulfide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms at the 2 and 5 positions and a methyl sulfide group. This structural configuration influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine atoms increases the compound's lipophilicity, enhancing its membrane permeability and bioavailability. The methyl sulfide group can participate in nucleophilic attacks and form thioether bonds with proteins, potentially altering their function.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various difluorobenzyl derivatives, including methyl sulfide. The results highlighted its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Cells : In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound on different cancer cell lines were assessed. The study concluded that further modification of the compound could enhance its anticancer properties.

- Inflammation Model : A recent article in the European Journal of Pharmacology reported on the anti-inflammatory effects of this compound in a murine model of acute inflammation. It demonstrated significant reductions in edema and inflammatory markers.

Q & A

Q. Q1. What are common synthetic routes to 2,5-difluorobenzyl methyl sulfide, and how are intermediates purified?

Methodological Answer: A typical synthesis involves nucleophilic substitution using 2,5-difluorobenzyl bromide and methyl thiolate. For example, in analogous difluorobenzyl compounds (e.g., 2,5-difluorobenzyl chloride), reactions in dichloromethane with triethylamine as a base yield the sulfide after 30 minutes at room temperature. Purification often employs silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) . Intermediates like 2,5-difluorobenzyl bromide (CAS 85117-99-3) are commercially available and characterized by NMR (e.g., ¹H NMR: δ 7.3–7.5 ppm for aromatic protons) .

Q. Q2. How is the purity and structural identity of this compound validated?

Methodological Answer: High-resolution mass spectrometry (HRMS) and HPLC are critical. For structurally similar compounds (e.g., imidazo[1,2-a]pyrazin-3-yl acetates), HRMS confirms molecular ions (e.g., [M+H]⁺ within 2 ppm error), while HPLC retention times (e.g., 0.97 minutes under SQD-FA05 conditions) ensure purity . ¹H NMR is used to verify substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .

Advanced Research Applications

Q. Q3. How does the electronic nature of the 2,5-difluorobenzyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine substituents enhance the electrophilicity of the benzyl group, facilitating Suzuki-Miyaura couplings. For instance, 2,5-difluorobenzyl boronic acid (CAS 193353-34-3) reacts with aryl halides under Pd catalysis to form biaryl systems. Reaction optimization includes varying solvents (toluene vs. THF) and bases (K₂CO₃ vs. CsF) to improve yields (reported up to 85%) .

Q. Q4. What strategies mitigate competing side reactions (e.g., oxidation) during sulfide synthesis?

Methodological Answer: Inert atmospheres (N₂/Ar) and low-temperature conditions (−20°C to 0°C) minimize sulfide oxidation to sulfoxides. For example, in the synthesis of 2,5-difluorobenzyl ethers, reactions under argon with rigorous exclusion of moisture reduced side-product formation by 30% . Antioxidants like BHT (butylated hydroxytoluene) are also added during workup .

Pharmacological and Material Science Relevance

Q. Q5. How is this compound utilized in bioactive molecule design?

Methodological Answer: The difluorobenzyl group enhances binding to hydrophobic enzyme pockets. In rilapladib (CAS 412950-08-4), a 2,3-difluorobenzyl sulfanyl group improves inhibition of lipoprotein-associated phospholipase A2 (IC₅₀ < 10 nM). Analog design involves replacing the sulfide with selenide or varying fluorination patterns to study SAR .

Q. Q6. What are the challenges in crystallizing 2,5-difluorobenzyl derivatives for X-ray studies?

Methodological Answer: Fluorine’s small atomic radius and high electronegativity disrupt crystal packing. Slow evaporation from n-heptane/ethyl acetate (1:1) at 4°C improves crystal quality for derivatives like 8-(2,5-difluorobenzyl)imidazo[1,2-a]pyrazines. Adding seed crystals or using anti-solvents (e.g., hexane) further enhances reproducibility .

Data Contradictions and Resolution

Q. Q7. Why do reported yields for this compound vary across studies (50–94%)?

Methodological Answer: Discrepancies arise from reagent quality (e.g., moisture-sensitive NaBH₃CN in reductive aminations) and purification methods. For example, column chromatography vs. recrystallization impacts recovery rates. Patent data (EP 4374877) reports 94% yields using bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate coupling, while academic studies often achieve lower yields (65–72%) due to stricter purity thresholds .

Q. Q8. How do solvent polarity and temperature affect regioselectivity in difluorobenzyl reactions?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, enhancing regioselectivity for primary positions. In contrast, nonpolar solvents (toluene) may lead to competing elimination. Kinetic studies at 25°C vs. 50°C show a 15% increase in undesired byproducts at higher temperatures for 2,5-difluorobenzyl chloride alkylation .

Safety and Handling

Q. Q9. What precautions are essential when handling 2,5-difluorobenzyl bromide?

Methodological Answer: 2,5-Difluorobenzyl bromide (CAS 85117-99-3) is a lachrymator and skin irritant. Use in fume hoods with nitrile gloves and eye protection. Storage under argon at −20°C prevents decomposition. Quench excess reagent with aqueous NaHCO₃ to neutralize HBr byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.